(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methylanilino)-1,3-thiazol-4-one
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Overview
Description
5-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolone ring, a methylene bridge, and aromatic substituents, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-methylphenylamine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde derivatives.
Reduction: Formation of 2-[(2-methylphenyl)amino]-1,3-thiazolan-4-one.
Substitution: Formation of various substituted thiazolone derivatives.
Scientific Research Applications
5-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
- **5-[(3-FLUORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
Uniqueness
The uniqueness of 5-[(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and methoxy group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15ClN2O3S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-10-5-3-4-6-13(10)20-18-21-17(23)15(25-18)9-11-7-12(19)16(22)14(8-11)24-2/h3-9,22H,1-2H3,(H,20,21,23)/b15-9+ |
InChI Key |
IOOLPOIASMERND-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OC)/S2 |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)S2 |
Origin of Product |
United States |
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